molecular formula C10H11NO3 B556305 n-Benzoyl-d-alanine CAS No. 17966-60-8

n-Benzoyl-d-alanine

Cat. No.: B556305
CAS No.: 17966-60-8
M. Wt: 193.20 g/mol
InChI Key: UAQVHNZEONHPQG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-Benzoyl-D-Alanine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

When handling n-Benzoyl-d-alanine, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

n-Benzoyl-d-alanine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with penicillin-binding proteins, such as penicillin-binding protein 1b in Streptococcus pneumoniae . These interactions are crucial for understanding the compound’s potential as an antibiotic or in antibiotic resistance studies. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes related to the N-methyl-D-aspartate (NMDA) receptor in tubular epithelial cells . This interaction is significant as it can protect cells from hypoxia-related injury and promote cell proliferation. Additionally, this compound’s impact on reactive oxygen species (ROS) production and mitochondrial membrane potential further highlights its role in cellular metabolism and stress response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it binds to penicillin-binding proteins, inhibiting their activity and potentially leading to antibiotic effects . This compound also interacts with NMDA receptors, modulating their signaling pathways and influencing gene expression . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action in various biological contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under sealed, dry conditions at room temperature Observations indicate that this compound can protect cells from acute kidney injury over time, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in studies involving rats, varying concentrations of the compound have been shown to influence the systemic clearance and volume of distribution of other drugs, such as enprofylline . High doses of this compound may lead to competitive inhibition of protein binding, affecting the pharmacokinetics of co-administered drugs. These findings highlight the importance of dosage considerations in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It belongs to the class of hippuric acids, which are compounds containing a benzoyl group linked to the N-terminal of a glycine . This compound’s metabolism involves interactions with enzymes and cofactors that facilitate its conversion and utilization within the body. Understanding these pathways is essential for elucidating the compound’s role in metabolic flux and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it has been observed to influence the renal excretion of other compounds, such as enprofylline, by inhibiting organic anion transporters . This interaction affects the compound’s localization and accumulation within the body, which is crucial for understanding its pharmacokinetics and potential therapeutic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. While specific details on its localization within cellular compartments are limited, its interactions with NMDA receptors and other biomolecules suggest that it may be directed to specific organelles or cellular regions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-D-Alanine can be synthesized through the benzoylation of D-Alanine. The reaction typically involves the use of benzoyl chloride and a base such as sodium hydroxide or potassium carbonate in an aqueous or organic solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-D-Alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-D-Alanine is unique due to its specific stereochemistry and the presence of the benzoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2R)-2-benzamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVHNZEONHPQG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Benzoyl-D-alanine interact with brucine to achieve racemic resolution?

A1: this compound forms a stable complex with brucine, a chiral alkaloid, due to specific molecular interactions. The crystal structure of this complex reveals that the two methoxy groups of brucine play a crucial role in differentiating between this compound and its enantiomer, N-Benzoyl-L-alanine [, ]. This selectivity arises from the distinct packing arrangements induced by the methoxy groups, allowing brucine to preferentially crystallize with this compound, effectively resolving the racemic mixture.

Q2: The research mentions "alkaloid self-assemblies." How do these assemblies contribute to the resolution of this compound?

A2: Both strychnine and brucine, the resolving agents used in the studies, form self-assembled structures in the crystalline state. These self-assemblies create chiral environments that can selectively accommodate one enantiomer of N-benzoyl alanine over the other. The specific donor/acceptor properties of the N-benzoyl alanine derivative, particularly the phthaloyl or benzoyl group, influence its interaction with the alkaloid self-assemblies []. This interaction dictates which enantiomer preferentially integrates into the self-assembly, leading to successful racemic resolution.

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